molecular formula C9H18N2 B2719286 (1-Cyclopentylazetidin-2-yl)methanamine CAS No. 1782569-79-2

(1-Cyclopentylazetidin-2-yl)methanamine

Cat. No. B2719286
CAS RN: 1782569-79-2
M. Wt: 154.257
InChI Key: SDBQBVAMWJPUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Cyclopentylazetidin-2-yl)methanamine” is a chemical compound with the CAS Number: 1782569-79-2 . It has a molecular weight of 154.26 . It is in liquid form .


Molecular Structure Analysis

The InChI code for “(1-Cyclopentylazetidin-2-yl)methanamine” is 1S/C9H18N2/c10-7-9-5-6-11(9)8-3-1-2-4-8/h8-9H,1-7,10H2 . This indicates that the compound has a specific arrangement of atoms, which can be used to determine its molecular structure.


Physical And Chemical Properties Analysis

“(1-Cyclopentylazetidin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 154.26 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Novel Serotonin Receptor Agonists

Research has identified derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound related to (1-Cyclopentylazetidin-2-yl)methanamine, as biased agonists of serotonin 5-HT1A receptors. These compounds show potential as antidepressant drug candidates due to their high receptor affinity and selectivity, and promising antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Anticancer Activity of Metal Complexes

A study on new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, highlighted their potential in anticancer activity. These complexes showed significant cytotoxic activity against various human cancer cell lines (Mbugua et al., 2020).

Enantioselective Iso-Pictet-Spengler Reactions

In organic chemistry, derivatives of (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine, related to (1-Cyclopentylazetidin-2-yl)methanamine, have been used in enantioselective iso-Pictet-Spengler reactions. These reactions provide access to complex indole-based core structures valuable in medicinal chemistry (Schönherr & Leighton, 2012).

Bone Formation Enhancement

A compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was discovered to target the Wnt beta-catenin cellular messaging system, showing promise in treating bone disorders by enhancing bone formation in rats (Pelletier et al., 2009).

Antimicrobial Properties

A synthesized azetidine derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been evaluated for its antibacterial and antifungal activities, showing acceptable results. This underlines the potential antimicrobial applications of such compounds (Rao et al., 2013).

Safety And Hazards

“(1-Cyclopentylazetidin-2-yl)methanamine” is associated with several hazard statements, including H227, H302, H314, and H335 . These indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1-cyclopentylazetidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9-5-6-11(9)8-3-1-2-4-8/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBQBVAMWJPUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopentylazetidin-2-yl)methanamine

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